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Compound of Interest

Compound Name: 2-(4-Aminophenyl)sulfonylaniline

Cat. No.: B194097

An In-Depth Technical Guide to 2-(4-
Aminophenyl)sulfonylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties,
synthesis, and characterization of 2-(4-Aminophenyl)sulfonylaniline. Also known as 2,4'-
diaminodiphenyl sulfone or Dapsone Impurity 5, this compound is a significant molecule in
pharmaceutical analysis and synthetic chemistry. This document consolidates available data on
its spectroscopic properties, offers a detailed experimental protocol for its synthesis, and
presents its fundamental physicochemical characteristics.

Introduction

2-(4-Aminophenyl)sulfonylaniline is an aromatic sulfone derivative characterized by two
aminophenyl groups linked by a sulfonyl moiety at positions 2 and 4' respectively. Its
asymmetric structure distinguishes it from its well-known isomer, the antibacterial drug dapsone
(4,4'-diaminodiphenyl sulfone). The presence of the sulfonylaniline core makes it a subject of
interest for its potential biological activities and as a versatile intermediate in organic synthesis.
[1] The sulfonyl group, being a strong electron-withdrawing group, significantly influences the
electronic environment of the aromatic rings, while the amino groups provide sites for further
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functionalization.[1] This guide aims to provide a detailed technical resource for professionals

engaged in research and development involving this compound.

Molecular Structure and Properties

The molecular structure of 2-(4-Aminophenyl)sulfonylaniline is fundamental to its chemical

behavior. The molecule consists of two aniline rings connected by a sulfony! bridge. This

arrangement results in a twisted conformation that minimizes steric hindrance, with the dihedral

angle between the two aromatic rings typically observed to be in the range of 75-80 degrees in

related sulfonamide structures.[1]

Physicochemical Properties

A summary of the key physicochemical properties of 2-(4-Aminophenyl)sulfonylaniline is

presented in the table below.

Property Value Reference

Molecular Formula C12H12N202S [2]

Molecular Weight 248.30 g/mol [2]

CAS Number 27147-69-9 [2]
2-(4-

IUPAC Name ) N [2]
aminophenyl)sulfonylaniline
2,4'-Diaminodiphenyl sulfone,

Synonyms Dapsone Impurity 5, o,p'- [2]
Sulfonyldianiline
White to off-white crystalline

Appearance _
powder (typical)

Sparingly soluble in water,

Solubility paringy

soluble in organic solvents

Spectroscopic Data

© 2025 BenchChem. All rights reserved. 2/8

Tech Support


https://www.benchchem.com/product/b194097
https://www.benchchem.com/product/b194097?utm_src=pdf-body
https://www.benchchem.com/product/b194097
https://www.benchchem.com/product/b194097?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/2-_4-Aminophenyl_sulfonylaniline
https://pubchem.ncbi.nlm.nih.gov/compound/2-_4-Aminophenyl_sulfonylaniline
https://pubchem.ncbi.nlm.nih.gov/compound/2-_4-Aminophenyl_sulfonylaniline
https://pubchem.ncbi.nlm.nih.gov/compound/2-_4-Aminophenyl_sulfonylaniline
https://pubchem.ncbi.nlm.nih.gov/compound/2-_4-Aminophenyl_sulfonylaniline
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b194097?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Spectroscopic analysis is crucial for the identification and characterization of 2-(4-
Aminophenyl)sulfonylaniline.

The *H NMR spectrum of 2-(4-Aminophenyl)sulfonylaniline in a suitable deuterated solvent
is expected to exhibit complex splitting patterns in the aromatic region due to the asymmetric
substitution of the two phenyl rings. The protons on the 2-substituted ring are in a different
chemical environment compared to those on the 4-substituted ring. The amino protons typically
appear as broad signals.[1]

Chemical Shift (ppm) Multiplicity Assignment
6.5-7.6 Multiplet Aromatic protons (8H)
5.0-6.5 Broad Singlet Amino protons (4H)

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and
concentration.

The FTIR spectrum provides valuable information about the functional groups present in the

molecule.

Wavenumber ) )
Assignment Intensity Reference

(cm™)
N-H stretching

3300 - 3500 vibrations of amino Strong [1]
groups
Asymmetric SO2

1300 - 1350 ) Strong [1]
stretching
Symmetric SOz

1150 - 1200 Strong [1]

stretching

Synthesis of 2-(4-Aminophenyl)sulfonylaniline

The synthesis of 2-(4-Aminophenyl)sulfonylaniline can be achieved through a multi-step
process, often involving the coupling of a nitro-substituted precursor followed by reduction of
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the nitro groups. The following is a representative experimental protocol.

Experimental Protocol: Synthesis of 4-nitro-2'-
(acetylamino)diphenyl sulfone

This procedure outlines a key step in an indirect synthetic route.
Materials:

e 2-Acetamidobenzenesulfonyl chloride

» Nitrobenzene

e Anhydrous Aluminum chloride (AICI3)

e Dichloromethane (DCM), anhydrous

e Hydrochloric acid (HCI), concentrated

e Sodium bicarbonate (NaHCO3), saturated solution
e Magnesium sulfate (MgS0Oa4), anhydrous

e Ethanol

Procedure:

¢ In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 2-
acetamidobenzenesulfonyl chloride (1 equivalent) in anhydrous dichloromethane.

Cool the solution to 0 °C in an ice bath.

Slowly add anhydrous aluminum chloride (1.2 equivalents) to the solution while maintaining
the temperature at 0 °C.

To this mixture, add nitrobenzene (1.1 equivalents) dropwise over 30 minutes.

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
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» Monitor the reaction progress by Thin Layer Chromatography (TLC).

» Upon completion, carefully quench the reaction by pouring it into a mixture of crushed ice
and concentrated hydrochloric acid.

o Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

o Combine the organic layers and wash with saturated sodium bicarbonate solution, followed
by brine.

o Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure.

» Purify the crude product by recrystallization from ethanol to yield 4-nitro-2'-
(acetylamino)diphenyl sulfone.

Subsequent Reduction and Hydrolysis

The resulting intermediate, 4-nitro-2'-(acetylamino)diphenyl sulfone, can then be converted to
2-(4-Aminophenyl)sulfonylaniline through a two-step process:

e Reduction of the Nitro Group: The nitro group is reduced to an amino group, commonly using
a reducing agent such as tin(ll) chloride (SnClz) in the presence of concentrated hydrochloric
acid, or through catalytic hydrogenation with palladium on carbon (Pd/C) and hydrogen gas.

o Hydrolysis of the Acetyl Group: The acetyl protecting group on the other amino function is
removed by acid or base-catalyzed hydrolysis to yield the final product.

Visualization of Synthetic Workflow

The logical flow of the synthesis of 2-(4-Aminophenyl)sulfonylaniline can be visualized as a
workflow diagram.
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Synthesis Workflow for 2-(4-Aminophenyl)sulfonylaniline

Starting Materials

2-Acetamidobenzenesulfonyl chloride Nitrobenzene

Intermediate Synthesis

Friedel-Crafts Acylation
(AICIs, DCM)

4-nitro-2'-(acetylamino)diphenyl sulfone

Final Produc¢t Formation

Reduction of Nitro Group
(e.g., SnCI2/HCI)

Hydrolysis of Acetyl Group
(Acid or Base)

2-(4-Aminophenyl)sulfonylaniline

Click to download full resolution via product page

Caption: A flowchart illustrating the synthetic pathway to 2-(4-Aminophenyl)sulfonylaniline.
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Biological Significance and Applications

While 2-(4-Aminophenyl)sulfonylaniline is primarily recognized as an impurity in the
production of the antibacterial drug dapsone, the broader class of aromatic aminosulfones
exhibits a wide range of biological activities.[1][3] The sulfonamide moiety is a well-established
pharmacophore present in numerous antibacterial drugs.[1] These compounds often exert their
therapeutic effects by inhibiting essential metabolic pathways in microorganisms, such as the
folic acid synthesis pathway.[3]

The potential for 2-(4-Aminophenyl)sulfonylaniline to possess its own biological activity
warrants further investigation. Its structural similarity to dapsone suggests it could interact with
similar biological targets, although potentially with different efficacy and selectivity. As a
versatile chemical intermediate, it can also serve as a starting material for the synthesis of
novel bioactive molecules and functional materials.[1]

Conclusion

This technical guide has provided a detailed overview of 2-(4-Aminophenyl)sulfonylaniline,
encompassing its molecular structure, physicochemical properties, and a representative
synthetic protocol. The provided spectroscopic data serves as a valuable reference for its
characterization. While primarily known as a pharmaceutical impurity, its structural features
suggest potential for further exploration in medicinal chemistry and materials science. This
guide aims to be a valuable resource for researchers and professionals working with this and
related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Aminophenyl)sulfonylaniline]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b194097#what-is-the-molecular-structure-of-2-4-
aminophenyl-sulfonylaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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